8-(2-aminophenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Beschreibung
This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Key structural features include:
- 3-isopentyl substituent: A branched alkyl chain at position 3, which may enhance lipophilicity and influence receptor binding.
- 1,6,7-trimethyl groups: Methylations at positions 1, 6, and 7, which could stabilize the molecule and modulate metabolic stability.
Eigenschaften
IUPAC Name |
6-(2-aminophenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-12(2)10-11-25-19(28)17-18(24(5)21(25)29)23-20-26(13(3)14(4)27(17)20)16-9-7-6-8-15(16)22/h6-9,12H,10-11,22H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQOEEPTUXEYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
8-(2-aminophenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative with potential therapeutic applications. This compound's biological activity is significant in various biochemical pathways and may have implications in treating conditions related to purine metabolism.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a complex arrangement that includes an imidazole ring fused with a purine system. The presence of the amino group and isopentyl side chain contributes to its biological activity.
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 381.20336 | 194.7 |
| [M+Na]+ | 403.18530 | 210.6 |
| [M+NH₄]+ | 398.22990 | 199.8 |
| [M+K]+ | 419.15924 | 207.5 |
| [M-H]− | 379.18880 | 196.8 |
The compound appears to influence purine metabolism significantly, particularly in the synthesis and breakdown of uric acid. It has been observed to inhibit certain pathways involved in purine synthesis, which can lead to alterations in uric acid levels in biological systems.
Case Studies
- Inhibition of Uric Acid Production : In studies examining the effects of purine derivatives on uric acid synthesis, it was found that compounds similar to the target compound can suppress glycine incorporation into urinary uric acid without affecting creatinine levels. This suggests a targeted inhibition of purine biosynthesis pathways .
- Antioxidant Properties : Uric acid serves as a significant antioxidant in the human body, and compounds that modulate its levels may have implications for oxidative stress-related diseases. The relationship between uric acid and antioxidants indicates that derivatives like the one studied may enhance or inhibit antioxidant activity depending on their structural characteristics .
- Therapeutic Potential in Gout : Given its influence on uric acid metabolism, this compound could be explored for its potential therapeutic effects in conditions like gout, where uric acid levels are pathologically elevated.
Research Findings
Recent research has highlighted the importance of purine metabolites in various physiological processes:
- Uric Acid Metabolism : The compound's interaction with uric acid metabolism suggests it could play a role in conditions characterized by hyperuricemia .
- Antimicrobial Activity : Related compounds have demonstrated antimicrobial properties against various pathogens, suggesting that this class of compounds may also possess similar activities .
Wissenschaftliche Forschungsanwendungen
Chemistry
- Building Block for Synthesis : The compound serves as a valuable intermediate in organic synthesis due to its unique structural features. It can be utilized to synthesize more complex molecules.
Biology
- Biological Activity : Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : It has shown effectiveness against various pathogens.
- Anticancer Activity : Preliminary studies suggest potential efficacy in inhibiting cancer cell growth.
- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways is under investigation.
Medicine
- Therapeutic Potential : The compound is being studied for its interactions with specific molecular targets involved in disease processes. Its potential as a drug candidate is significant due to its diverse biological effects.
Industry
- Material Development : The unique properties of this compound make it suitable for developing new materials and specialty chemicals. Its applications extend to the production of advanced materials used in various industrial processes.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that the compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The research utilized various concentrations and assessed the minimum inhibitory concentration (MIC) values across different strains .
- Cancer Cell Line Evaluation : In vitro studies have shown that this compound can inhibit proliferation in specific cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at certain phases .
- Inflammatory Response Modulation : Another research effort highlighted the compound's ability to reduce inflammatory markers in animal models of chronic inflammation, suggesting its potential as an anti-inflammatory agent .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
PPARγ Agonists in Cancer Therapy
CB11 (8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione)
- Structural Differences : Replaces the 3-isopentyl group with a 3-butyl chain (linear vs. branched alkyl).
- Reduced tumor volume in xenograft models by 64% in p53 wild-type mice .
- Mechanistic Insight : The shorter, linear alkyl chain (butyl) may optimize PPARγ binding affinity compared to bulkier substituents.
CB13 (1-benzyl-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione)
Serotonin Receptor Modulators in Depression
Compound 3i (8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione)
- Structural Differences: Incorporates a piperazinylpentyl chain at position 8 instead of 2-aminophenyl.
- Biological Activity :
AZ-853 and AZ-861 (Piperazinylbutyl Derivatives)
- Structural Differences :
- AZ-853 : 8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl) substituent.
- AZ-861 : 8-(4-(4-(3-trifluoromethylphenyl)piperazin-1-yl)butyl) substituent.
- Biological Activity :
A3 Adenosine Receptor Ligands
Compound 73 (1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione)
- Structural Differences: 7-methyl and 3-propyl groups instead of 3-isopentyl and 8-aminophenyl.
- Biological Activity: Subnanomolar affinity for A3 adenosine receptors (Ki = 0.8 nM) with >6,250-fold selectivity over A2A receptors . Demonstrates the impact of small alkyl chains on receptor specificity.
Critical Analysis of Substituent Effects
- Alkyl Chain Variations :
- Aromatic Substituents: 2-aminophenyl (Target Compound): May enhance solubility but lacks the fluorination seen in 3i and AZ-853, which improves receptor binding and stability . Fluorophenyl/Trifluoromethyl (AZ-853/AZ-861): Electron-withdrawing groups enhance 5-HT1A affinity and pharmacokinetics .
Vorbereitungsmethoden
Cyclocondensation of 8-Bromotheophylline Derivatives
The imidazo[2,1-f]purine-dione core is constructed through a thermally driven cyclocondensation reaction. Key steps include:
Aldehyde Activation :
Ring Closure :
1. Combine 7-acetonyl-8-bromotheophylline (1 eq),
arylpiperazinylpropylamine (2.2 eq) in 2-methoxyethanol.
2. Reflux at 80°C under N₂ for 16 hours.
3. Cool to 25°C, precipitate with ice-water, filter,
and recrystallize from EtOH/CH₂Cl₂ (3:1).
Analytical Characterization and Quality Control
Structural Confirmation
Purity Assessment
- HPLC Conditions :
C18 column (4.6 × 150 mm), MeCN/H₂O (70:30), 1.0 mL/min, λ = 254 nm.
Retention time: 8.7 min, purity >98%.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation :
Amination Side Reactions :
- Problem : Pd black formation at >110°C decreases catalyst turnover.
- Mitigation : Adjunct ligands (e.g., P(o-tol)₃) stabilize Pd(0) intermediates.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
- Methodological Answer : The synthesis typically involves sequential alkylation and cyclization steps. Key steps include:
- Alkylation : Introduce the isopentyl group via nucleophilic substitution using isopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyclization : Employ microwave-assisted synthesis (120°C, 30 min) to form the imidazo-purine core, enhancing yield and reducing side products .
- Optimization : Use Design of Experiments (DoE) to vary temperature (60–140°C), solvent polarity (DCM vs. ethanol), and catalyst loading (e.g., Pd/C for coupling reactions) .
- Purity Control : Monitor reactions via TLC and isolate intermediates via flash chromatography .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Purity : HPLC with a C18 column (gradient: 10–90% acetonitrile in H₂O, 0.1% TFA) .
- Structure Elucidation :
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from methyl/isopentyl groups .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+: ~470 Da) .
- Crystallinity : X-ray diffraction for solid-state structure validation (if single crystals form) .
Q. How can preliminary biological activity screening be conducted?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, PKA) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays (48–72 hr exposure) .
- Dose-Response : Use 10 nM–100 µM concentration ranges and calculate IC₅₀ values .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Standardization : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) .
- Impurity Analysis : Re-purify the compound via preparative HPLC and re-test bioactivity .
- Orthogonal Assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. What computational strategies predict target interactions and guide SAR studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses in adenosine receptor pockets (PDB: 5G53) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Models : Train models with descriptors (e.g., logP, polar surface area) to predict activity of derivatives .
Q. How do substituents (e.g., isopentyl vs. methyl) impact pharmacokinetics?
- Methodological Answer :
- Solubility : Measure logP via shake-flask method; isopentyl increases hydrophobicity (logP ~3.5 vs. methyl ~2.1) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good bioavailability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
